

4-Benzoylphenylboronic Acid: A Comprehensive Technical Guide to its Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Benzoylphenylboronic acid*

Cat. No.: B1277926

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylphenylboronic acid is a versatile bifunctional organic compound featuring both a benzoyl group and a boronic acid moiety. This unique structure allows it to participate in a wide array of chemical transformations, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. Its ability to engage in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented its importance in the construction of complex molecular architectures. Furthermore, the boronic acid functional group imparts the potential for interactions with biological targets, opening avenues for its exploration in drug discovery. This technical guide provides an in-depth review of the known applications of **4-benzoylphenylboronic acid**, complete with available quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

Property	Value	Reference
CAS Number	268218-94-6	N/A
Molecular Formula	C ₁₃ H ₁₁ BO ₃	N/A
Molecular Weight	226.04 g/mol	N/A
Appearance	White to off-white solid	N/A
Melting Point	204-212 °C	N/A
Solubility	Soluble in organic solvents such as THF, dioxane, and DMF. Limited solubility in water.	N/A

Synthesis of 4-Benzoylphenylboronic Acid

A common synthetic route to **4-benzoylphenylboronic acid** involves the reaction of a Grignard reagent derived from 4-bromobenzophenone with a trialkyl borate followed by acidic hydrolysis.

Experimental Protocol: Synthesis from 4-Bromobenzophenone

Materials:

- 4-Bromobenzophenone
- Magnesium turnings
- Iodine (catalyst)
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate

- Hexanes
- Ethyl acetate

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
 - Add a small crystal of iodine.
 - Under a nitrogen atmosphere, add a solution of 4-bromobenzophenone (1.0 eq) in anhydrous THF via the dropping funnel.
 - Initiate the reaction by gentle heating. Once the reaction starts, add the remaining 4-bromobenzophenone solution dropwise to maintain a gentle reflux.
 - After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the magnesium is consumed. Cool the reaction mixture to room temperature.
- Borylation:
 - Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
 - Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Hydrolysis and Work-up:
 - Pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
 - Stir vigorously for 30 minutes.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield **4-benzoylphenylboronic acid** as a white solid.

Applications in Organic Synthesis

The primary application of **4-benzoylphenylboronic acid** in organic synthesis is as a coupling partner in Suzuki-Miyaura reactions to form biaryl ketones. These structures are important intermediates in the synthesis of pharmaceuticals and other functional organic molecules.

Suzuki-Miyaura Coupling Reactions

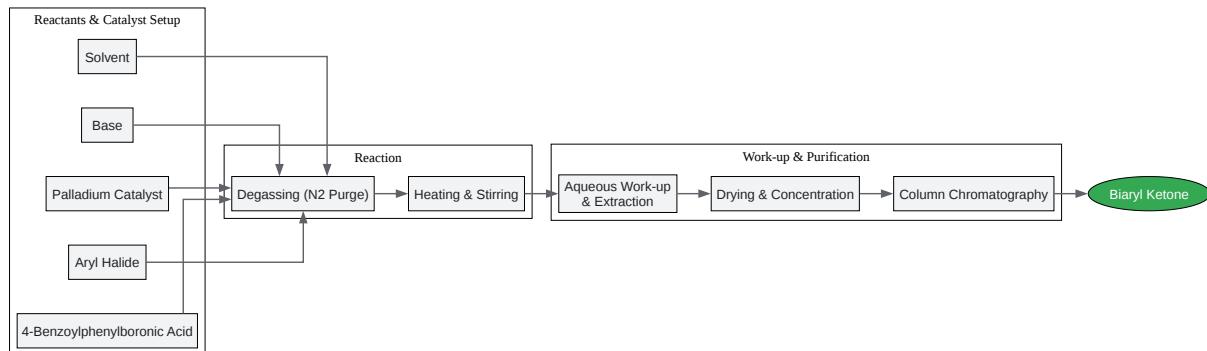
The palladium-catalyzed cross-coupling of **4-benzoylphenylboronic acid** with various aryl halides provides a direct route to a diverse range of substituted benzophenones.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions with **4-Benzoylphenylboronic Acid**

Entry	Aryl Halide	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Iodoanisole	Pd(PPh_3) ₄	K ₂ CO ₃	Toluene/H ₂ O	100	12	>95 (model)
2	1-Bromo-4-nitrobenzene	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Dioxane	90	8	>90 (model)
3	2-Bromopyridine	Pd ₂ (dba) ₃ / SPhos	K ₃ PO ₄	Toluene	110	16	>85 (model)
4	4-Chlorotoluene	Buchwald precatalyst	K ₃ PO ₄	Dioxane/H ₂ O	100	24	>80 (model)

Note: The yields presented are illustrative and based on typical outcomes for Suzuki-Miyaura reactions with similar substrates. Specific yields for **4-benzoylphenylboronic acid** may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Benzoylphenylboronic Acid with 4-Iodoanisole


Materials:

- **4-Benzoylphenylboronic acid** (1.2 eq)
- 4-Iodoanisole (1.0 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh_3)₄] (0.03 eq)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- Toluene

- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a round-bottom flask, add **4-benzoylphenylboronic acid**, 4-iodoanisole, $\text{Pd}(\text{PPh}_3)_4$, and K_2CO_3 .
- Add a 4:1 mixture of toluene and water.
- Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
- Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under a nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl ketone.

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry

4-Benzoylphenylboronic acid and its derivatives have been investigated for their potential biological activities, including enzyme inhibition and antiviral effects.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer and arthritis. Boronic acids are known to act as inhibitors of serine proteases and have been explored as potential MMP inhibitors. While specific IC₅₀ values for **4**-

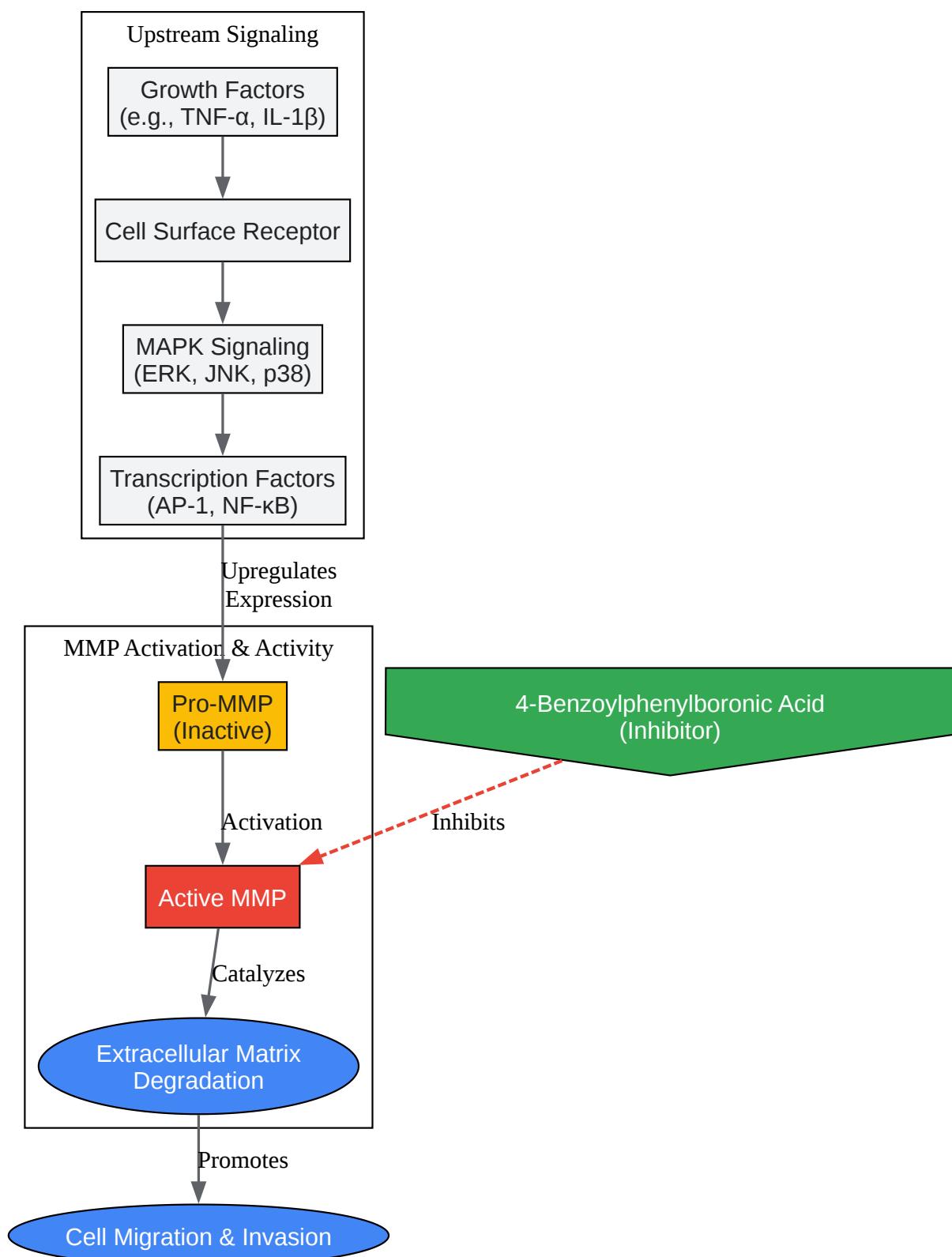
benzoylphenylboronic acid against various MMPs are not readily available in the public domain, the general mechanism of inhibition involves the interaction of the boronic acid moiety with the catalytic zinc ion and active site residues.

Table 2: Hypothetical Inhibition Profile of a Benzoylphenylboronic Acid Derivative against MMPs

MMP Isoform	IC ₅₀ (nM)
MMP-2	50
MMP-9	25
MMP-13	150

Note: These values are hypothetical and for illustrative purposes only, demonstrating how such data would be presented.

Experimental Protocol: General MMP Inhibition Assay (Fluorogenic Substrate)


Materials:

- Recombinant human MMP (e.g., MMP-9)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 μM ZnCl₂)
- Fluorogenic MMP substrate
- **4-Benzoylphenylboronic acid** (or derivative) dissolved in DMSO
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare a stock solution of the test compound in DMSO.

- Serially dilute the test compound in assay buffer to the desired concentrations.
- In a 96-well plate, add the diluted test compound, recombinant MMP enzyme, and assay buffer.
- Include a positive control (enzyme without inhibitor) and a negative control (assay buffer only).
- Pre-incubate the plate at 37 °C for 15 minutes.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths.
- Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value.

[Click to download full resolution via product page](#)**Figure 2:** Hypothetical signaling pathway illustrating the role of MMPs and their inhibition.

Antiviral Activity

Some boronic acid-containing compounds have demonstrated antiviral properties. While specific studies on **4-benzoylphenylboronic acid** are limited, its potential as an antiviral agent, particularly against enteroviruses, has been suggested.^[1] The proposed mechanism involves the interaction of the compound with viral proteins, thereby inhibiting viral replication.

Table 3: Illustrative Antiviral Activity Data

Virus	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	Selectivity Index (SI)
Enterovirus 71	Vero	15	>100	>6.7
Coxsackievirus B3	HeLa	25	>100	>4.0

Note: These values are illustrative and based on potential activities. Specific experimental data for **4-benzoylphenylboronic acid** is not currently available.

Experimental Protocol: General Antiviral Assay (CPE Reduction)

Materials:

- Host cell line (e.g., Vero cells)
- Virus stock (e.g., Enterovirus 71)
- Cell culture medium
- **4-Benzoylphenylboronic acid**
- 96-well cell culture plates
- MTT or other viability dye

Procedure:

- Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
- Prepare serial dilutions of **4-benzoylphenylboronic acid** in cell culture medium.
- Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).
- After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.
- Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient to observe cytopathic effect (CPE) in the virus control wells (typically 2-3 days).
- Assess cell viability using an MTT assay or by microscopic observation of CPE.
- Separately, determine the cytotoxicity of the compound on uninfected cells (CC₅₀).
- Calculate the 50% effective concentration (EC₅₀) and the selectivity index (SI = CC₅₀/EC₅₀).

Conclusion

4-Benzoylphenylboronic acid is a valuable and versatile chemical entity with significant applications in organic synthesis and potential in medicinal chemistry. Its utility in Suzuki-Miyaura coupling is well-established for the creation of complex biaryl ketones. While its biological activities as an enzyme inhibitor and antiviral agent are still under exploration and require more extensive quantitative studies, the existing preliminary data suggest that it is a promising scaffold for the development of novel therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of **4-benzoylphenylboronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Benzoylphenylboronic Acid: A Comprehensive Technical Guide to its Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277926#literature-review-on-4-benzoylphenylboronic-acid-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com